Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide
Description
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Properties
CAS No. |
68123-41-1 |
|---|---|
Molecular Formula |
C18H17BrN2O3 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-[2-[(E)-2-anilinoethenyl]-1,3-benzoxazol-3-ium-3-yl]propanoic acid;bromide |
InChI |
InChI=1S/C18H16N2O3.BrH/c21-18(22)11-13-20-15-8-4-5-9-16(15)23-17(20)10-12-19-14-6-2-1-3-7-14;/h1-10,12H,11,13H2,(H,21,22);1H |
InChI Key |
AAALAKZAIRHZIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-] |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-] |
Other CAS No. |
68123-41-1 |
Origin of Product |
United States |
Biological Activity
Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and acetylcholinesterase inhibitory properties.
Chemical Structure and Properties
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of benzoxazole derivatives, including our compound of interest. The mechanism of action often involves the induction of apoptosis in cancer cells, particularly glioma and various carcinoma cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of benzoxazole derivatives on several cancer cell lines, including C6 rat glioma and human colon carcinoma (HCT15). The compound exhibited significant cytotoxicity with an IC50 value of approximately 4.30 µg/mL against the C6 cell line, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of Benzoxazolium Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]- | C6 Glioma | 4.30 ± 0.28 | Induces late apoptosis |
| Mitoxantrone | C6 Glioma | 4.56 ± 1.24 | Chemotherapy agent |
The findings suggest that the compound not only inhibits cancer cell proliferation but also selectively induces apoptosis in malignant cells while sparing normal cells .
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their antimicrobial properties. A broad screening of related compounds showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazolium derivative | Bacillus subtilis | X µg/mL |
| Benzoxazolium derivative | Candida albicans | Y µg/mL |
While specific MIC values for benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]- are not detailed in the literature, related compounds have shown promising results in inhibiting microbial growth .
Acetylcholinesterase Inhibition
Another significant aspect of benzoxazole derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that benzoxazole derivatives can effectively inhibit AChE with varying degrees of potency .
Table 3: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Benzoxazolium derivative | X µM |
| Donepezil (standard) | 33.65 ± 3.50 |
The inhibition values indicate that benzoxazole derivatives could serve as potential therapeutic agents for conditions characterized by cholinergic dysfunction.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives can often be explained through their structure-activity relationships. Modifications to the benzoxazole ring and substituents significantly influence their pharmacological profiles. For instance, electron-donating groups on the phenyl ring enhance antibacterial activity while maintaining lower toxicity to normal cells .
Chemical Reactions Analysis
Substitution Reactions
The benzoxazolium core and bromide counterion enable nucleophilic substitution reactions:
-
The bromide ion (Br⁻) acts as a leaving group, facilitating substitution at the benzoxazolium nitrogen.
-
Ring-opening under alkaline conditions produces 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]phenol derivatives .
Reactivity of the Carboxyethyl Group
The -CH₂CH₂COOH substituent undergoes typical carboxylic acid reactions:
-
Esterification and amidation modify solubility and biological activity.
-
Decarboxylation under heat forms a conjugated vinyl-benzoxazolium system .
Transformations of the 2-(Phenylamino)ethenyl Group
The ethenyl bridge and aniline moiety enable electrophilic and cycloaddition reactions:
-
Nitration occurs preferentially at the para position of the aniline ring.
-
Hydrogenation reduces the ethenyl double bond, altering conjugation and electronic properties .
Stability and Degradation
The compound degrades under specific conditions:
-
Acidic hydrolysis cleaves the benzoxazolium ring, releasing 3-(2-carboxyethyl)propanoic acid and 2-(phenylamino)ethenyl fragments .
Comparative Reactivity
The compound’s reactivity differs from simpler benzoxazoliums due to its substituents:
| Feature | Impact on Reactivity |
|---|---|
| Carboxyethyl group | Enhances solubility and participation in acid-base reactions |
| Phenylaminoethenyl | Introduces conjugation, altering electronic properties |
| Bromide counterion | Facilitates ionic interactions and substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
